![molecular formula C21H24N4O2 B2985509 2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide CAS No. 862810-63-7](/img/structure/B2985509.png)

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

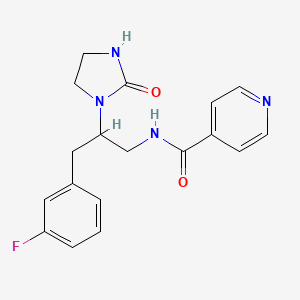

The compound “2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidin . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .

Synthesis Analysis

The synthesis of amide-functionalized imidazo[1,2-a]pyrimidin involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The yield of the synthesized compound was reported to be around 79%, appearing as a white powder .Molecular Structure Analysis

The molecular structure of the compound involves an imidazo[1,2-a]pyrimidin ring attached to a methoxyphenyl group via an acetamide linkage . Docking studies have shown that the compound exhibits interactions with amino acid residues such as ASN853, TRP780, VAL851, SER854, and ASP933 .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been the subject of various chemical reactions, including direct functionalization . This valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .Physical and Chemical Properties Analysis

The compound is described as a white powder . In the FT-IR spectra, all compounds exhibited N–H stretching and bending bands of -NH2 group at 3448–3303 cm−1 and 1658–1645 cm−1 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Methodology

- The synthesis of imidazo[1,2-a]pyrimidines, including compounds similar to "2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide," has been extensively studied. For instance, Domingo et al. (2006) detailed a density functional theory (DFT) study for the formation of imidazo[1,2-c]pyrimidines through intramolecular Michael addition, highlighting the influence of substitution on cyclization steps (Domingo et al., 2006). Similarly, Fadda et al. (2017) reported on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis, showcasing the potential of such compounds in agricultural applications (Fadda et al., 2017).

Pharmacological Applications

- While the request specifies excluding information related to drug use and side effects, it's noteworthy that the chemical framework of "this compound" is foundational in the development of various pharmacologically active compounds. Research has focused on exploring these compounds for their potential in treating diseases through mechanisms unrelated to their direct use as drugs. For instance, novel coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity, indicating the broader utility of such compounds in biochemical research (Chkirate et al., 2019).

Material Science and Fluorescence Applications

- The development of low-cost emitters with large Stokes' shifts for potential application in material science has also been explored. Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating how modifications to the chemical structure can tune optical properties for applications in luminescent materials (Volpi et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar imidazo[1,2-a]pyrimidine structures have been reported to target kras g12c, a protein involved in cell signaling pathways . These compounds act as covalent inhibitors, binding to the protein and preventing its normal function .

Mode of Action

These inhibitors form a covalent bond with their target protein, in this case, potentially KRAS G12C . This bond formation results in the inhibition of the protein’s function, disrupting the cell signaling pathways it is involved in .

Biochemical Pathways

Given the potential target of kras g12c, it can be inferred that the compound may affect cell signaling pathways, particularly those involved in cell growth and proliferation .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME) . These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If the compound acts as a covalent inhibitor of kras g12c, it could potentially disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h5,8-11,13-15H,2-4,6-7,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZRPOOGYKMTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxadispiro[2.0.44.33]undecane](/img/structure/B2985426.png)

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)

![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)

![N-cyclohexyl-2-(3-(2-(cyclopropylamino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985437.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2985443.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol](/img/structure/B2985444.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)